2-(4-acetylpiperazin-1-yl)-N'-hydroxyethanimidamide
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Overview
Description
2-(4-acetylpiperazin-1-yl)-N’-hydroxyethanimidamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with an acetyl group and an ethanimidamide moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylpiperazin-1-yl)-N’-hydroxyethanimidamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their high yields and the ability to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylpiperazin-1-yl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized piperazine derivatives .
Scientific Research Applications
2-(4-acetylpiperazin-1-yl)-N’-hydroxyethanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-[3-[2-[4-(4-acetylpiperazin-1-yl)-2-methoxy-anilino]-5-(trifluoromethyl)pyrimidin-4-yl]oxyphenyl]prop-2-enamide
- 2-(4-acetylpiperazin-1-yl)-N-(propan-2-yl)acetamide
- 2-(4-acetylpiperazin-1-yl)-4-chlorothiazole-5-carbaldehyde
Uniqueness
2-(4-acetylpiperazin-1-yl)-N’-hydroxyethanimidamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the ethanimidamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H16N4O2 |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H16N4O2/c1-7(13)12-4-2-11(3-5-12)6-8(9)10-14/h14H,2-6H2,1H3,(H2,9,10) |
InChI Key |
IEJDZGDFCZAFEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=NO)N |
Origin of Product |
United States |
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